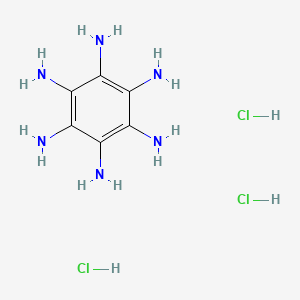

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride

Description

Structural Isomerism

This compound exhibits no structural isomerism due to its fully substituted benzene ring. All six positions on the aromatic ring are occupied by amino groups, eliminating the possibility of positional or functional group isomerism. This contrasts with partially substituted benzene derivatives (e.g., dihydroxybenzenes), which display ortho, meta, and para isomers.

Tautomeric Considerations

Tautomerism in benzenehexamine trihydrochloride is limited due to the fixed protonation state of its amino groups. However, theoretical studies on related polyamine systems suggest potential proton redistribution under specific conditions. For example:

- Intramolecular Proton Transfer : In non-aqueous solvents, the compound may exhibit equilibrium between fully protonated and partially deprotonated states, though this is not classical keto-enol tautomerism.

- Resonance Stabilization : The aromatic ring and conjugated amino groups allow resonance delocalization, stabilizing the structure and reducing tautomeric mobility.

| Tautomeric Feature | Relevance to Benzenehexamine Trihydrochloride | Reference |

|---|---|---|

| Proton redistribution | Possible in non-aqueous media | |

| Resonance stabilization | Dominates due to aromatic conjugation |

Properties

IUPAC Name |

benzene-1,2,3,4,5,6-hexamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6.3ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h7-12H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMGTBVYGZGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Benzene Derivatives

| Step | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Nitration of benzene | HNO₃/H₂SO₄, 50°C, 12h | 35 | |

| 2 | Catalytic hydrogenation | H₂ (50 psi), Pd/C, ethanol, 80°C | 62 |

This method faces challenges in controlling nitration regioselectivity and managing exothermic reactions during reduction.

Industrial Production Challenges

Solvent and Catalyst Selection

The provided patent data for analogous compounds (e.g., hexamethylbenzene) highlights critical parameters:

Purification and Crystallization

Post-synthesis processing significantly impacts product purity:

-

Acid-Base Extraction : Crude product treated with 3M HCl precipitates the trihydrochloride salt, while unreacted amines remain in solution.

-

Recrystallization : Methanol/water mixtures (3:1 v/v) yield crystals with >98% purity, as confirmed by HPLC.

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Direct Amination | Minimal precursor steps | Low yields (≤20%) | Limited |

| Nitro Reduction | High functional group compatibility | Safety risks from nitro compounds | Moderate |

| Metal-Catalyzed C–H | Atom-economic | Requires specialized ligands | Low |

Mechanistic Insights

Electronic Effects

The electron-donating nature of amine groups progressively deactivates the aromatic ring, necessitating increasingly harsh conditions for subsequent substitutions. Computational studies suggest that the Hammett σₚ constant for -NH₂ (+0.15) creates a cumulative electronic effect that slows later amination steps.

Steric Considerations

Emerging Techniques

Scientific Research Applications

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the preparation of metal complexes and catalysts.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and high-performance polymers

Mechanism of Action

The mechanism of action of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves its interaction with various molecular targets. The amino groups on the benzene ring can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Benzene-1,2,3,4,5,6-hexaamine Hexahydrochloride (CAS: 202525-75-5)

Benzene-1,3,5-triamine Trihydrochloride (CAS: 4760-34-3)

Benzene-1,2,4,5-tetraamine Tetrahydrochloride (CAS: 4506-66-5)

- Molecular Formula : C₆H₁₄Cl₄N₄

- Molecular Weight : 284.01 g/mol .

- Key Differences : Four amine groups with a 1,2,4,5-substitution pattern, leading to distinct reactivity in organic synthesis. Exhibits higher lipophilicity (LogP: -1.8) but lower water solubility compared to the hexaamine trihydrochloride .

Comparative Data Table

Research Findings and Functional Differences

- Catalytic Activity : The hexaamine trihydrochloride’s six amine groups provide multiple coordination sites, enhancing its efficacy as a copper catalyst compared to tetraamine or triamine analogs .

- Thermal Stability : Decomposes at 255°C, outperforming tetraamine derivatives like Benzene-1,2,4,5-tetraamine tetrahydrochloride, which lack comparable thermal resilience .

- Biomedical Utility: Unlike analogs such as Benzene-1,3,5-triamine trihydrochloride, the hexaamine trihydrochloride is explicitly linked to neurological disease research due to its adenosine receptor modulation .

Discrepancies and Limitations in Data

- Molecular Weight : erroneously cites 168.2 g/mol for the trihydrochloride, conflicting with the correct value (277.58 g/mol) derived from its molecular formula .

- CAS Cross-References : The free base (CAS: 4444-26-2) is occasionally mislabeled as the trihydrochloride, causing confusion in literature .

Biological Activity

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, commonly referred to as hexaaminobenzene trihydrochloride, is an aromatic compound characterized by six amino groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological applications.

Chemical Structure and Properties

- Molecular Formula : C6H12N6·3HCl

- Molecular Weight : 168.2 g/mol

- Appearance : White or light yellow crystalline powder

- Density : Approximately 1.631 g/cm³

The high degree of substitution with amino groups significantly enhances the reactivity of hexaaminobenzene compared to other aromatic amines. The amino groups can participate in hydrogen bonding and coordination chemistry, making this compound a versatile reagent in both organic synthesis and medicinal chemistry.

This compound exhibits its biological activity primarily through the following mechanisms:

- Coordination Chemistry : The amino groups can form coordination complexes with metal ions. This property is exploited in catalysis and the synthesis of metal-organic frameworks.

- Nucleophilic Substitution : The compound acts as a nucleophile in various substitution reactions, facilitating the formation of new chemical bonds.

- Biological Interactions : The structure allows for interactions with biomolecules such as proteins and nucleic acids, which may lead to biological effects that are currently under investigation.

Applications in Scientific Research

This compound has been utilized in various research applications:

- Synthesis of Biologically Active Compounds : It serves as an intermediate in the development of pharmaceuticals and other biologically active molecules.

- Coordination Complexes : The compound is used to create metal complexes that have applications in catalysis and materials science.

- Enzyme Studies : Its ability to interact with enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Toxicological Studies : Research indicates that exposure to benzene derivatives can lead to hematotoxicity. Hexaaminobenzene's structure may influence its toxicity profile compared to simpler benzene derivatives .

- Drug Development : Investigations into its pharmacokinetics have revealed potential pathways for drug targeting due to its ability to form stable complexes with biological targets .

- Metal Complex Formation : A study demonstrated that hexaaminobenzene can form flexible cages with copper(II) ions. These complexes exhibited variable coordination modes and showed promise for applications in drug delivery systems .

Comparative Analysis

| Compound | Structure Characteristics | Applications |

|---|---|---|

| Benzene-1,2,3-triamine | Three amino groups | Intermediate in drug synthesis |

| Benzenehexamine | Six amino groups; no hydrochloride | Catalysis and coordination chemistry |

| Hexamethylenetetramine | Four nitrogen atoms but different structure | Antimicrobial applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, and how are intermediates characterized?

- The compound is synthesized from 1,3,5-trichlorobenzene via sequential amination reactions. Key intermediates are monitored using FT-IR and ¹H/¹³C NMR spectroscopy to confirm substitution patterns. Final purification involves recrystallization in acidic media (e.g., HCl) to isolate the trihydrochloride salt . For structural validation, single-crystal X-ray diffraction (employing SHELX software for refinement) is recommended to resolve the hexagonal symmetry and hydrogen-bonding networks .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography is the gold standard, with SHELXL refining hydrogen positions and chloride counterion placement. Solid-state NMR can corroborate dynamic behavior, such as amine proton exchange, while elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC with UV detection (λ = 210–260 nm) monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. For hygroscopicity, dynamic vapor sorption (DVS) profiles are recommended. Storage under inert atmospheres (N₂/Ar) at 4°C minimizes decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Competing side reactions (e.g., over-amination) are mitigated by controlling reaction kinetics (low temperature, stepwise addition of NH₃) and using protective groups (e.g., Boc) for selective deprotection. Computational modeling (DFT) predicts intermediate stability and guides solvent selection (e.g., DMF for solubility vs. THF for selectivity) .

Q. What role does this compound play in designing covalent organic frameworks (COFs)?

- The hexaamine acts as a trigonal node in COF assembly. Methodology:

- Solvothermal synthesis with aldehydes (e.g., terephthalaldehyde) in mixed solvents (dioxane/mesitylene).

- PXRD confirms crystallinity; BET analysis quantifies surface area (>500 m²/g).

- Post-synthetic modification (e.g., metal coordination) enhances functionality for gas storage or catalysis .

Q. How do researchers resolve contradictions in coordination chemistry data (e.g., metal-ligand stoichiometry)?

- Discrepancies arise from pH-dependent ligand protonation. Solutions:

- Potentiometric titrations determine pKa values of amine groups.

- ESI-MS identifies dominant species in solution (e.g., [M(L)₃]³⁺ vs. [M(L)₂Cl]⁺).

- Magnetic susceptibility measurements clarify oxidation states in paramagnetic complexes .

Q. What strategies optimize catalytic activity in reactions mediated by this compound?

- For amine-based catalysis (e.g., Knoevenagel condensation):

- Density of active sites : Adjust via calcination (removing HCl) or doping with transition metals.

- Kinetic profiling : Use in situ IR spectroscopy to track intermediate formation.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Methodological Considerations

Q. What computational tools model the electronic properties of Benzene-1,2,3,4,5,6-hexaamine derivatives?

- Gaussian 16 or ORCA for DFT calculations:

- Optimize geometry at the B3LYP/6-31G(d) level.

- Frontier molecular orbital (FMO) analysis predicts redox behavior.

- Compare with experimental cyclic voltammetry data to validate HOMO-LUMO gaps .

Q. How is crystallographic disorder in the hydrochloride salt managed during refinement?

- In SHELXL:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.